Decanoyl chloride, 2-methyl-

Description

While the provided evidence primarily discusses straight-chain decanoyl chloride (CAS 112-13-0), 2-methyldecanoyl chloride would exhibit distinct physicochemical and reactive properties due to its branched structure. Branched acyl chlorides often display reduced crystallinity, altered solubility, and modified reactivity compared to their linear counterparts due to steric hindrance and changes in electron distribution .

Properties

CAS No. |

67657-55-0 |

|---|---|

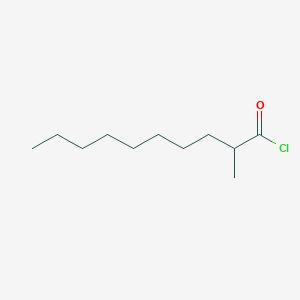

Molecular Formula |

C11H21ClO |

Molecular Weight |

204.73 g/mol |

IUPAC Name |

2-methyldecanoyl chloride |

InChI |

InChI=1S/C11H21ClO/c1-3-4-5-6-7-8-9-10(2)11(12)13/h10H,3-9H2,1-2H3 |

InChI Key |

PGVQYOFKBIIVSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Decanoyl chloride, 2-methyl- can be synthesized through the reaction of 2-methyldecanoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.

Industrial Production Methods: In an industrial setting, the production of 2-methyldecanoyl chloride involves the continuous flow of 2-methyldecanoic acid and thionyl chloride through a reactor. The reaction is carried out at elevated temperatures to ensure complete conversion. The resulting product is then purified through distillation to obtain high-purity 2-methyldecanoyl chloride.

Chemical Reactions Analysis

Types of Reactions: Decanoyl chloride, 2-methyl- undergoes several types of chemical reactions, including:

Nucleophilic Acyl Substitution: This is the most common reaction, where the acyl chloride reacts with nucleophiles such as alcohols, amines, or water to form esters, amides, or carboxylic acids, respectively.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: In the presence of water, 2-methyldecanoyl chloride hydrolyzes to form 2-methyldecanoic acid and hydrochloric acid.

Common Reagents and Conditions:

Alcohols: React with 2-methyldecanoyl chloride to form esters under acidic or basic conditions.

Amines: React to form amides, often in the presence of a base to neutralize the hydrochloric acid formed.

Water: Hydrolyzes the acyl chloride to the corresponding carboxylic acid.

Major Products Formed:

Esters: Formed from the reaction with alcohols.

Amides: Formed from the reaction with amines.

Carboxylic Acids: Formed from hydrolysis.

Scientific Research Applications

Organic Synthesis

Decanoyl chloride, 2-methyl- plays a crucial role in the synthesis of various organic compounds:

- Synthesis of Esters: It is used to produce esters that are essential in the flavor and fragrance industries. For example, it can create fruity scents utilized in perfumes .

- Synthesis of Amides: The compound undergoes nucleophilic acyl substitution reactions with amines to form amides, which are important in pharmaceuticals.

Table 1: Reactions Involving Decanoyl Chloride, 2-Methyl-

| Reaction Type | Product Type | Example Use |

|---|---|---|

| Nucleophilic Acyl Substitution | Esters | Flavoring agents in food industry |

| Nucleophilic Acyl Substitution | Amides | Pharmaceutical intermediates |

| Hydrolysis | Carboxylic Acids | Synthesis of biologically active molecules |

Pharmaceutical Applications

Decanoyl chloride, 2-methyl- is significant in pharmaceutical research:

- Drug Formulation: It enhances drug formulations by modifying molecular structures to improve bioavailability. Its ability to react with various nucleophiles makes it valuable for synthesizing pharmaceutical agents .

- Research Studies: The compound has been employed in studies focused on synthesizing antimicrobial agents. For instance, rhamnopyranoside derivatives synthesized using decanoyl chloride showed enhanced antifungal activity .

Case Study: Antimicrobial Activity

A study demonstrated that derivatives formed from decanoyl chloride exhibited significant inhibitory effects against gram-negative bacteria and cancer cells. The structure–activity relationship indicated that the acyl chains contributed synergistically to the antimicrobial effects observed .

Material Science

In material science, decanoyl chloride, 2-methyl- is utilized for:

- Polymer Production: It is involved in synthesizing polyamides and other polymers used in textiles and automotive applications. The compound's reactivity allows for modifications that enhance the properties of these materials .

- Surface Coatings: The compound contributes to formulating surface coatings and adhesives that require enhanced adhesion properties and chemical resistance .

Table 2: Material Science Applications

| Application Type | Description |

|---|---|

| Polymer Production | Used to create durable materials |

| Surface Coatings | Enhances adhesion and chemical resistance |

Biological Studies

Decanoyl chloride, 2-methyl- is also applied in biological research:

- Synthesis of Biologically Active Molecules: It aids in synthesizing compounds for medicinal chemistry research. Its derivatives have been explored for potential therapeutic uses due to their biological activity .

Case Study: Biological Activity

Research has shown that compounds synthesized from decanoyl chloride demonstrate cytotoxic effects against cancer cells while sparing normal cells. This highlights its potential as a lead compound for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of 2-methyldecanoyl chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon of the acyl chloride is electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of decanoyl chloride (C10H19ClO) with other acyl chlorides:

Market and Regulatory Landscape

- Decanoyl chloride: Global market valued at $24 million in 2024, projected to reach $37.7 million by 2031 (CAGR 5.1%) driven by pharmaceutical and agrochemical demand .

- Regulatory Challenges : Classified as a corrosive liquid (UN 3265, Packing Group II), requiring stringent handling protocols .

Q & A

Q. What are the recommended methods for synthesizing and purifying 2-methyl-decanoyl chloride in laboratory settings?

The synthesis of 2-methyl-decanoyl chloride typically involves the acyl chlorination of the corresponding carboxylic acid (2-methyl-decanoic acid) using thionyl chloride (SOCl₂) under anhydrous conditions. The reaction is conducted in a reflux setup with dry solvents like dichloromethane or toluene. After completion, excess SOCl₂ is removed via rotary evaporation. Purification is achieved through fractional distillation under reduced pressure to isolate the acyl chloride. Characterization should include Fourier-transform infrared spectroscopy (FTIR) to confirm the carbonyl stretch (~1730–1740 cm⁻¹) and nuclear magnetic resonance (NMR) to verify methyl branching (e.g., δ ~0.85 ppm for terminal -CH₃) .

Q. What safety precautions are critical when handling 2-methyl-decanoyl chloride in experimental procedures?

2-Methyl-decanoyl chloride is highly corrosive and requires stringent safety measures. Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and chemical goggles. Work should be conducted in a fume hood to prevent inhalation of vapors. In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. Spills should be neutralized with sodium bicarbonate and contained using inert absorbents. Transport and storage must comply with UN regulations (hazard class 8, packing group II) .

Q. How can researchers characterize the purity and structural integrity of 2-methyl-decanoyl chloride post-synthesis?

Key analytical techniques include:

- FTIR Spectroscopy : A strong absorption band at ~1730–1740 cm⁻¹ confirms the carbonyl group.

- ¹H NMR : Peaks at δ 2.3 (multiplet, -CH₂ adjacent to carbonyl) and δ 1.59 (multiplet, branched -CH₂ groups) are diagnostic. Terminal methyl groups appear as a triplet at δ 0.85.

- Gas Chromatography (GC) : Quantifies purity by comparing retention times with commercial standards (e.g., ≥99% purity) .

Advanced Research Questions

Q. How can researchers optimize acylation reactions using 2-methyl-decanoyl chloride to improve yield and selectivity?

Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity in nucleophilic acyl substitutions.

- Catalysis : Adding catalytic DMAP (4-dimethylaminopyridine) accelerates reactions with sterically hindered substrates.

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions like hydrolysis.

For example, in nucleoside modifications (e.g., 5′-O-decanoylcytidine synthesis), pre-drying reagents and using anhydrous pyridine as a base improved yields to >80% .

Q. How should contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved when working with 2-methyl-decanoyl chloride derivatives?

Discrepancies often arise from impurities or solvent effects. Steps to resolve:

- Repurification : Re-run column chromatography with optimized solvent ratios (e.g., hexane:ethyl acetate gradients).

- Deuteration : Use deuterated solvents to eliminate residual proton signals.

- Cross-Validation : Compare with literature data (e.g., δ 1.32 ppm for -CH₂ groups in decanoyl chains) or run high-resolution mass spectrometry (HRMS) for molecular confirmation .

Q. What strategies mitigate hydrolysis of 2-methyl-decanoyl chloride during nucleoside derivatization?

Hydrolysis can be minimized by:

- Strict Anhydrous Conditions : Use molecular sieves or dry nitrogen atmospheres.

- Low-Temperature Reactions : Conduct acylations at 0–4°C to slow water-mediated degradation.

- In Situ Activation : Generate the acyl chloride immediately before use to reduce storage time.

In a study on cytidine derivatives, rapid solvent removal post-reaction and silica gel chromatography under inert conditions preserved product integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.